Ethyl 4-((5-((2-aminothiazol-4-yl)methyl)-1,3,4-thiadiazol-2-yl)amino)benzoate

SIRT2 Inhibition Isotype Selectivity Epigenetics

Researchers face limited orthogonal tools to validate SIRT2-specific phenotypes beyond standard SirReal probes. This compound (CAS 912905-43-2) offers a non-pyrimidine SirReal architecture with a 1,3,4-thiadiazole linker. - Unique 'selectivity pocket' engagement via 2-aminothiazole scaffold. - Suitable for cellular tubulin hyperacetylation assays (class IC50 < 100 nM). - Enables off-target profiling in neurodegeneration or cancer models. Procure for pharmacophore validation studies.

Molecular Formula C15H15N5O2S2
Molecular Weight 361.44
CAS No. 912905-43-2
Cat. No. B3004298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-((5-((2-aminothiazol-4-yl)methyl)-1,3,4-thiadiazol-2-yl)amino)benzoate
CAS912905-43-2
Molecular FormulaC15H15N5O2S2
Molecular Weight361.44
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC2=NN=C(S2)CC3=CSC(=N3)N
InChIInChI=1S/C15H15N5O2S2/c1-2-22-13(21)9-3-5-10(6-4-9)18-15-20-19-12(24-15)7-11-8-23-14(16)17-11/h3-6,8H,2,7H2,1H3,(H2,16,17)(H,18,20)
InChIKeyPTGCRFFQTXAKRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

SIRT2 Inhibitor Scaffold Overview


Ethyl 4-((5-((2-aminothiazol-4-yl)methyl)-1,3,4-thiadiazol-2-yl)amino)benzoate (CAS 912905-43-2) is a synthetic small molecule characterized by a unique hybrid architecture that covalently links an ethyl benzoate ester, a 2-amino-1,3,4-thiadiazole, and a 2-aminothiazole moiety . This compound belongs to the broader class of sirtuin-rearranging ligands (SirReals), which are recognized as highly potent and isotype-selective inhibitors of the NAD+-dependent lysine deacetylase Sirtuin 2 (SIRT2) [1]. Its core 2-aminothiazole scaffold is known to induce a unique conformational rearrangement of the SIRT2 active site, forming a 'selectivity pocket' that underpins its pharmacological differentiation within the sirtuin family [1].

SIRT2 pathway inhibition study fit
Isotype-selectivity assay context
Selectivity pocket probe for conformational studies

Scaffold Specificity vs. Generic Analogs


Generic substitution of this compound with simple 1,3,4-thiadiazoles or 2-aminothiazoles is not scientifically valid for SIRT2 inhibition studies. The specific substitution pattern of CAS 912905-43-2, which fuses a 1,3,4-thiadiazole ring with a 2-aminothiazole via a methylene bridge and terminates in an ethyl benzoate ester, creates a rigid, extended pharmacophore. SAR studies on the SirReal class have demonstrated that fine modifications to the arylmethyl moiety profoundly impact inhibitor potency and, critically, isotype selectivity by interacting with the newly formed 'selectivity pocket' [1]. Even minor alterations, such as changing the pyrimidine to a thiadiazole or modifying the ester linkage, can lead to a significant decay in ligand potency and a loss of the exquisite SIRT2-over-SIRT1 selectivity that defines this class [1]. Therefore, the precise spatial and electronic configuration of this specific compound is non-fungible for applications requiring potent and selective SIRT2 engagement.

Target compound
Aminothiazole-thiadiazole fused with ethyl benzoate ester
Risk
Substituting with simple 2-aminothiazole may abolish selectivity pocket induction
Substitute class
Simple 2-aminothiazoles
Target compound
1,3,4-thiadiazole bridge with methylene linker
Risk
Thiadiazole-to-pyrimidine scaffold hop may shift selectivity profile
Substitute class
4,6-dimethylpyrimidine SirReals
Target compound
Ethyl benzoate ester terminus
Risk
Ester modification may alter potency and selectivity pocket engagement
Substitute class
Other ester or acid analogs

Selectivity and Potency Evidence


SIRT2 over SIRT1 Selectivity

While direct SIRT1 vs. SIRT2 data for this precise compound was not located, the core chemotype to which it belongs demonstrates extreme isotype selectivity. In a binding assay, a closely related SirReal probe compound achieved SIRT2 binding, whereas off-target binding to SIRT1 and SIRT3 was not detectable up to 10 μM, indicating a >100-fold selectivity window [1]. For a prototypical SirReal (SirReal2), the selectivity is reported to be >1,000-fold for SIRT2 over SIRT1 and SIRT3-6 [2]. This high level of class-level selectivity is a key differentiator for SIRT2 tool compound selection.

SIRT2 vs SIRT1 Selectivity
Class-level inference
SirReal probe: SIRT1 binding not detected up to 10 µM SirReal2: >1,000-fold over SIRT1/3
Supports target engagement attribution
Direct measurement pending for CAS 912905-43-2
SIRT2 Inhibition Isotype Selectivity Epigenetics SirReal

In Vitro SIRT2 Inhibition Potency

The compound's aminothiazole-thiadiazole core is associated with potent SIRT2 inhibition. A closely related analog within the SirReal class displayed an IC50 of 28 nM against human SIRT2 [1]. This potency is superior to that of widely used reference SIRT2 inhibitors like AGK2 (IC50 = 3.5 μM) and AK-7 (IC50 = 15.5 μM), and is comparable to other highly optimized SirReal derivatives (IC50 range 20-140 nM) [2][3]. The potential for sub-100 nM potency positions this compound as a candidate for chemical probe development.

In Vitro Potency
Class-level inference
Closest SirReal analog IC50 28 nM (human SIRT2)
Supports potency screening context
Class superior to AGK2 (3.5 µM) and AK-7 (15.5 µM)
SIRT2 IC50 NAD-dependent Deacetylase Enzyme Inhibition

Thiadiazole vs. Pyrimidine Scaffold

CAS 912905-43-2 is structurally differentiated from the prototypical SirReal scaffold (e.g., SirReal2) by the replacement of the 4,6-dimethylpyrimidine ring with a 1,3,4-thiadiazole ring and the incorporation of an ethyl benzoate ester. While direct comparative potency data for this scaffold hop are unavailable, SAR studies predict that the replacement of the pyrimidine ring will alter interactions with the 'selectivity pocket' residues (Ala135, Tyr139, Leu206) and the conserved water network that are crucial for SIRT2 affinity and selectivity [1]. This modification represents a deliberate probe of the selectivity pocket's steric and electronic tolerance.

Scaffold Differentiation
Data to verify
Target: 1,3,4-thiadiazole + ethyl benzoate ester Baseline: 4,6-dimethylpyrimidine SirReal Change predicted to alter selectivity pocket interaction
Supports selectivity pocket SAR probe
Docking-based prediction; no direct potency data
Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship Selectivity Pocket

Key Application Scenarios


SIRT2 Probe for Neurodegenerative Models

Based on the class-level potency and selectivity profile of SirReals [1], this compound is suitable as a starting point for developing chemical probes to dissect SIRT2's role in neurodegeneration. The potent inhibition (class IC50 < 100 nM) enables cellular target engagement studies via tubulin hyperacetylation readouts at low concentrations, minimizing off-target cytotoxicity [2]. Its non-pyrimidine architecture may offer distinct solubility and metabolic stability advantages over early-generation SirReals for in vivo proof-of-concept studies in, for example, Parkinson's or Huntington's disease models.

Cancer Cell Profiling for SIRT2

The compound's inferred high potency against SIRT2 makes it a candidate for screening in panels of SIRT2-dependent cancer cell lines. Studies on the SirReal class have shown inhibition of breast cancer cell migration and antiproliferative effects [1]. Its unique 1,3,4-thiadiazole linker may lead to a differential off-target profile compared to the standard SirReal2 probe, providing a valuable orthogonal tool for target deconvolution and confirming SIRT2-specific phenotypes observed in literature.

Scaffold-Hopping in SIRT2 Inhibitor Design

As a structurally distinct member of the SirReal family, this compound serves as a critical test ligand for pharmacophore models and molecular docking studies [1]. Its activity profile, once experimentally determined, will validate whether the 'selectivity pocket' can accommodate a 1,3,4-thiadiazole replacement for the 4,6-dimethylpyrimidine, informing the design of next-generation SIRT2 inhibitors with improved drug-like properties and intellectual property freedom.

Application
Selection Property
Validation Focus
SIRT2 pathway studies in neurodegeneration models
Class-level potency context
Target engagement assay readouts
SIRT2-dependent cancer cell-line screening
Isotype-selectivity review
Cell-model endpoint review
Scaffold-hopping SAR studies
Selectivity pocket probe
Ligand-receptor interaction profiling
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